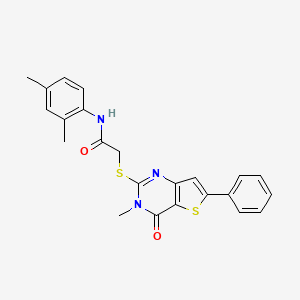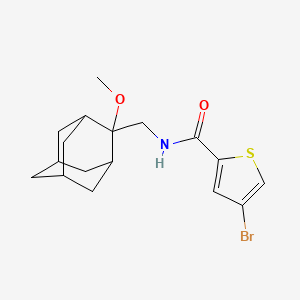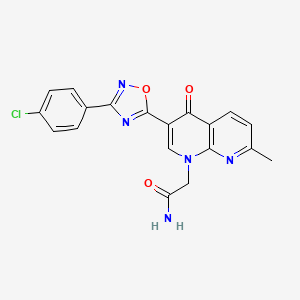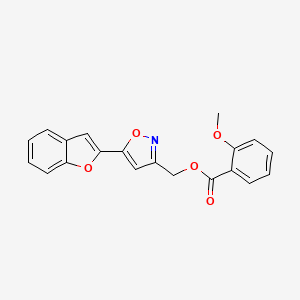![molecular formula C24H23N3O3 B2670736 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-80-4](/img/no-structure.png)
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
Molecular Structure Analysis : The molecular structures of several pyrido[2,3-d]pyrimidine derivatives have been analyzed, revealing their interactions and bonding patterns. For example, studies have highlighted how molecules of specific pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions to form diverse structures, such as dimers and chains. These structural features are essential for understanding the compound's behavior and potential applications in materials science and pharmacology (Trilleras et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives and their interactions with other molecules provides insight into their chemical properties and potential uses. For instance, novel methods for synthesizing and characterizing pyrimidine-based bis-uracil derivatives have been developed, with applications ranging from optical materials to drug discovery (Mohan et al., 2020).
Potential Applications
Drug Discovery and Biological Applications : Some derivatives have been explored for their biological activities, such as urease inhibition, highlighting their potential as therapeutic agents. For example, studies on pyrido[1,2-a]pyrimidine-2,4(3H)-diones have investigated their urease inhibition capabilities, suggesting possible applications in treating diseases associated with urease activity (Rauf et al., 2010).
Materials Science : The unique structural properties of pyrido[2,3-d]pyrimidine derivatives make them interesting candidates for materials science applications. Their ability to form specific molecular arrangements through hydrogen bonding and pi-pi stacking interactions could be exploited in designing novel materials with desired properties.
Optical and Nonlinear Optical (NLO) Properties : Certain derivatives have been studied for their optical and NLO properties, which could make them suitable for applications in NLO device fabrication. The investigation into their linear and nonlinear optical properties could lead to the development of new materials for optical technologies.
properties
CAS RN |
902965-80-4 |
|---|---|
Product Name |
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.466 |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine](/img/structure/B2670654.png)

![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)
![2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2670658.png)



![6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2670665.png)
![3-(3-(azepan-1-yl)propyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670666.png)
![N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2670667.png)

![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)